2-Tert-butoxy-2-oxoethylzinc chloride CAS number and chemical properties
2-Tert-butoxy-2-oxoethylzinc chloride CAS number and chemical properties
Topic: 2-Tert-butoxy-2-oxoethylzinc chloride: Technical Monograph & Application Guide CAS Number: 321745-86-2
Executive Summary
2-Tert-butoxy-2-oxoethylzinc chloride (CAS 321745-86-2) is a specialized organozinc reagent functioning at the intersection of the classic Reformatsky reaction and modern Palladium-catalyzed cross-coupling (Negishi). Structurally, it serves as a nucleophilic equivalent of the tert-butyl acetate synthon (
Unlike its lithium or magnesium counterparts, this zinc reagent exhibits high functional group tolerance, permitting its use in late-stage functionalization of complex pharmaceutical intermediates without the need for extensive protecting group strategies.
Part 1: Chemical Identity & Physiochemical Profile
This reagent is thermodynamically stable in solution but kinetically labile toward moisture and oxygen. It is almost exclusively supplied and handled as a solution in Tetrahydrofuran (THF) or Diethyl Ether (
Table 1: Physiochemical Specifications
| Property | Specification | Notes |
| CAS Number | 321745-86-2 | Unique identifier |
| IUPAC Name | (2-tert-butoxy-2-oxoethyl)(chloro)zinc | Also known as Reformatsky Reagent |
| Formula | ||
| Molecular Weight | 215.99 g/mol | |
| Physical State | Liquid Solution (0.5 M typ.)[1][2][3] | Usually in THF or Diethyl Ether |
| Appearance | Clear to slightly cloudy / colorless | Turbidity indicates Zn salts/precipitate |
| Density | ~0.95 g/mL (0.5M in THF) | Dependent on solvent carrier |
| Stability | Air/Moisture Sensitive | Store at 2–8°C under Argon/Nitrogen |
| Key Hazards | H261, H314, H225 | Releases flammable gas with water; Corrosive |
Part 2: Synthesis & Generation (The "Why" and "How")
While commercially available, in situ generation is often preferred in process chemistry to ensure maximum titer and mitigate degradation during storage.
The Halide Choice: Chloride vs. Bromide
While the bromide analog (from tert-butyl bromoacetate) is more common due to the weaker C-Br bond facilitating faster oxidative addition to Zinc, the chloride (from tert-butyl chloroacetate) is often chosen for:
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Atom Economy & Cost: Chloroacetates are generally cheaper and lower molecular weight.
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Stability: The organozinc chloride is slightly less prone to Schlenk equilibrium disproportionation than the bromide, offering a more consistent species in solution.
Protocol: Activated Zinc Generation
Context: Commercial zinc dust is coated in ZnO, which inhibits reaction. Chemical activation is mandatory.
-
Activation: Suspend Zinc dust (1.5 - 2.0 equiv) in dry THF under Argon. Add 3-5 mol% 1,2-dibromoethane and heat to reflux for 5 minutes (surface cleaning).
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Depassivation: Cool slightly, add 3-5 mol% Trimethylsilyl chloride (TMSCl). Stir 15 mins.
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Insertion: Dropwise addition of tert-butyl chloroacetate. The exotherm indicates successful oxidative addition.
Figure 1: Workflow for the activation of Zinc and generation of the organozinc species.
Part 3: Mechanistic Applications
This reagent is a "chameleon" nucleophile. Its reactivity profile bifurcates based on the presence of a transition metal catalyst.
Pathway A: The Reformatsky Reaction (Classic)
In the absence of Pd/Ni catalysts, the reagent behaves as a soft enolate equivalent. It attacks hard electrophiles like aldehydes or ketones to form
-
Mechanism: Formation of a six-membered chair-like transition state (Zimmerman-Traxler model) leading to high diastereoselectivity in substituted systems.
Pathway B: The Negishi Coupling (Catalytic)
In the presence of Pd(0) or Ni(0), the reagent undergoes Transmetallation . The Zinc transfers the alkyl group to the Palladium center, which then couples with an aryl halide.
-
Utility: This is the primary method for attaching an acetic acid side chain to an aromatic ring (e.g., converting Ar-Br to Ar-CH2-COOtBu).
Figure 2: Divergent reaction pathways based on catalytic environment.
Part 4: Advanced Experimental Protocols
Protocol A: Negishi Cross-Coupling (Ar-Br to Ar-CH2-COOtBu)
Objective: Install a tert-butyl acetate group onto an aryl bromide.
Reagents:
-
Aryl Bromide (1.0 equiv)
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2-Tert-butoxy-2-oxoethylzinc chloride (0.5 M in THF, 1.2–1.5 equiv)
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Pd(dba)2 (2 mol%) or Pd(OAc)2
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Ligand: S-Phos or X-Phos (4 mol%) (Crucial for sterically hindered substrates)
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Solvent: Dry THF
Step-by-Step Procedure:
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Catalyst Pre-formation: In a flame-dried Schlenk tube, charge Pd(dba)2 and S-Phos. Evacuate and backfill with Argon (3x). Add dry THF and stir at RT for 10 mins until the solution turns a characteristic orange/red.
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Substrate Addition: Add the Aryl Bromide (neat if liquid, or dissolved in minimal THF) to the catalyst mixture.
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Reagent Addition: Cool the mixture to 0°C. Slowly add the 2-Tert-butoxy-2-oxoethylzinc chloride solution via syringe over 5–10 minutes.
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Note: The reaction is exothermic. Control addition rate to prevent runaway.
-
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Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 2–4 hours. Monitor by LCMS.
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Checkpoint: If conversion is low after 4 hours, heat to 50°C.
-
-
Quench: Quench carefully with saturated aqueous Ammonium Chloride (
). -
Workup: Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over
. -
Purification: Flash chromatography. Note: The tert-butyl ester is acid-sensitive; avoid acidic modifiers in the mobile phase if possible, or use minimal TFA.
Protocol B: Handling & Storage Safety
-
Pyrophoric Risk: While not strictly pyrophoric like diethylzinc, this reagent is highly flammable and hydrolyzes violently.
-
Needle Technique: Always use the "positive pressure" technique. Fill the source bottle with inert gas (Argon) before withdrawing liquid to prevent vacuum formation that sucks in air.
-
Precipitate: If a white solid is observed in the bottle, it is likely Zinc Chloride (
) or hydrolyzed zinc oxides. Titrate the supernatant before use, as the effective concentration may have dropped below 0.5 M.
References
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Sigma-Aldrich. (2-tert-butoxy-2-oxo-ethyl)zinc chloride, 0.50 M in THF Product Specification.Link
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Reformatsky, S. Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen. Berichte der deutschen chemischen Gesellschaft, 1887.
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Negishi, E. Palladium- or Nickel-Catalyzed Cross Coupling.[5] A New Selective Method for Carbon-Carbon Bond Formation.[6] Accounts of Chemical Research, 1982.
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Han, C., & Buchwald, S. L. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.[6] Journal of the American Chemical Society, 2009.[6] [6]
-
ChemicalBook. 2-TERT-BUTOXY-2-OXOETHYLZINC CHLORIDE MSDS.Link
Sources
- 1. Synthonix, Inc > Grignards and Zincs > (2-tert-butoxy-2-oxo-ethyl)zinc chloride, 0.50 M in THF - [B73464] [synthonix.com]
- 2. lookchem.com [lookchem.com]
- 3. eMolecules 2-tert-Butoxy-2-oxoethylzinc chloride | Rieke Metals | 321745-86-2 | Fisher Scientific [fishersci.com]
- 4. Reformatsky Reaction [organic-chemistry.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
